![molecular formula C20H30O5 B598362 14-Deoxy-11-hydroxyandrographolide CAS No. 160242-09-1](/img/structure/B598362.png)
14-Deoxy-11-hydroxyandrographolide
Overview
Description
14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .
Synthesis Analysis
The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Molecular Structure Analysis
The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Chemical Reactions Analysis
Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Scientific Research Applications
Cytotoxic Activity in Cancer Treatment : 14-Deoxy-11-hydroxyandrographolide and its analogs have shown significant potential in treating cancer. For instance, synthetic analogs of this compound exhibited notable cytotoxicities against various cancer cell lines, with some analogs being much more potent than the parent compound (Sirion et al., 2017).
Antibacterial and Antifungal Properties : This compound has demonstrated inhibitory effects against biofilm formation by microorganisms like Pseudomonas aeruginosa. It shows potential as a drug molecule against biofilm development by inhibiting the quorum sensing pathway in bacteria (Majumdar et al., 2019).
Molecular and Cellular Mechanisms : In a study on T-47D breast carcinoma cells, 14-Deoxy-11-hydroxyandrographolide induced toxicity and non-apoptotic cell death by regulating genes that inhibit cell proliferation or promote cell cycle arrest (Tan et al., 2012).
Structural Analysis : The crystal structure of this compound has been determined, providing insights into its molecular configuration, which is crucial for understanding its biological activities (Gupta et al., 1993).
Pharmacokinetics and Drug Delivery : Research has also focused on the pharmacokinetics of this compound and its derivatives, exploring how it can be effectively delivered in vivo, such as in the treatment of Leishmaniasis (Lala et al., 2003).
Phytochemical Composition : The compound is a key constituent of Andrographis paniculata, a medicinal plant used in traditional medicine, and its isolation and characterization have been studied extensively (Kulyal et al., 2010).
properties
IUPAC Name |
4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCOXWUZAOLDT-JLEOBMEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11-hydroxyandrographolide |
Citations
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